molecular formula C13H18FNO4S B8468633 1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine CAS No. 656806-44-9

1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine

Cat. No.: B8468633
CAS No.: 656806-44-9
M. Wt: 303.35 g/mol
InChI Key: UDNQXOSWBTYSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine is a chemical compound with the molecular formula C13H18FNO4S. It is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4,5-dimethoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine typically involves the reaction of piperidine with 2-fluoro-4,5-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-4-methoxybenzenesulfonyl)piperidine
  • 1-(2-Fluoro-4,5-dimethoxybenzenesulfonyl)morpholine
  • 1-(2-Fluoro-4,5-dimethoxybenzenesulfonyl)pyrrolidine

Uniqueness

1-(2-Fluoro-4,5-dimethoxy-benzenesulfonyl)-piperidine is unique due to the specific combination of its substituents. The presence of both fluoro and methoxy groups on the benzene ring, along with the sulfonyl group, imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Properties

CAS No.

656806-44-9

Molecular Formula

C13H18FNO4S

Molecular Weight

303.35 g/mol

IUPAC Name

1-(2-fluoro-4,5-dimethoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C13H18FNO4S/c1-18-11-8-10(14)13(9-12(11)19-2)20(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3

InChI Key

UDNQXOSWBTYSTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCCC2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine (4.15 ml, 42.02 mmol) was slowly added to a cooled (ice-bath) solution of 2-fluoro-4,5-dimethoxy-benzenesulfonyl chloride (5 g, 19.63 mmol) in dichloromethane (110 mL). The mixture was stirred overnight at room temperature, diluted with dichloromethane and poured into water. The aqueous phase was extracted with dichloromethane and the combined organic phases washed with brine, dried over magnesium sulfate and evaporated. The crude product was used without further purification.
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5 g
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110 mL
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